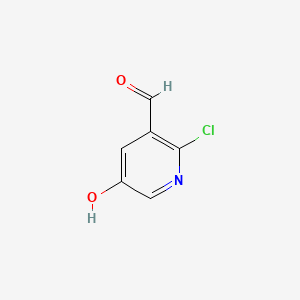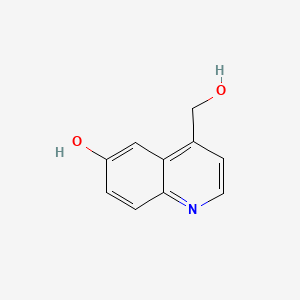
4-(Hydroxymethyl)quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Hydroxymethyl)quinolin-6-ol” is a compound that falls under the category of quinolones . Quinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinolones has been widely studied. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4 (1 H )-one frameworks .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinazolinones have been used in various reactions. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (168) in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol 169 .Applications De Recherche Scientifique
Anticancer and Photochemotherapeutic Applications : A derivative, 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), has shown promise as a photochemotherapeutic agent. It demonstrated moderate antiproliferative activity in mammalian cells in the dark and higher activity upon UVA irradiation, without mutagenicity and skin phototoxicity. Its mechanism of action and photobinding to DNA differ from traditional furocoumarins, suggesting its potential as a selective cancer treatment option (Chilin et al., 2003).
Synthesis in Material Sciences : Derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been used in the synthesis of metallophthalocyanines, which are important in material sciences. These compounds were synthesized and characterized for their aggregation properties, demonstrating their application in developing novel materials (Bıyıklıoğlu & Acar, 2012).
Antimicrobial and Anti-corrosion Properties : Various derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been explored for their antimicrobial activity. For instance, compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol have been investigated for their anti-corrosion properties in acidic media, showing significant inhibition effects, thereby suggesting their potential in corrosion prevention applications (Douche et al., 2020).
Neurological Applications : Certain hydroxymethylquinoline compounds have been evaluated for their potential in treating neurological conditions. For example, derivatives like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline have shown promise in this area, highlighting the versatile nature of these compounds in therapeutic applications (Milata et al., 2019).
Antibacterial Activity : Derivatives like 7-(α-hydroxy- m-nitrobenzyl)quinolin-8-ol have shown activity against a wide range of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Faizi et al., 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)
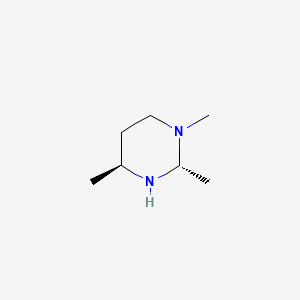
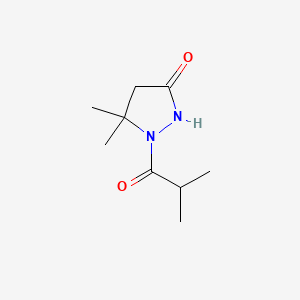
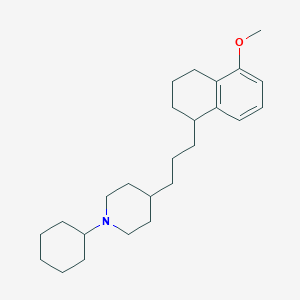
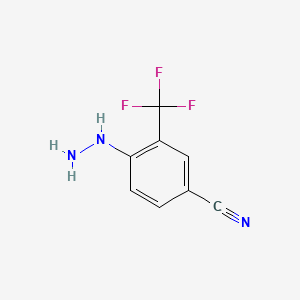
![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)
